molecular formula C12H8ClN3O3S B2430752 4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1707587-09-4

4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2430752
CAS No.: 1707587-09-4
M. Wt: 309.72
InChI Key: ZNPSWMGNTYMCCH-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound that belongs to the class of thiadiazines This compound is characterized by its unique structure, which includes a pyridine ring fused with a thiadiazine ring, and a chlorophenyl group attached to the pyridine ring

Properties

IUPAC Name

4-(3-chlorophenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O3S/c13-8-3-1-4-9(7-8)16-11-10(5-2-6-14-11)20(18,19)15-12(16)17/h1-7H,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPSWMGNTYMCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=CC=N3)S(=O)(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzaldehyde with 2-aminopyridine to form an intermediate Schiff base, which is then cyclized with sulfur and an oxidizing agent to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the thiadiazine ring or the chlorophenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves multi-step organic reactions. These reactions may include cyclization processes that utilize appropriate precursors and reagents under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compounds.

Antimicrobial Properties

Research indicates that derivatives of thiadiazine compounds exhibit significant antimicrobial activity. For instance, studies have demonstrated that these compounds possess efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

Thiadiazine derivatives have also been investigated for their anticancer properties. In vitro studies reveal that these compounds can induce apoptosis in cancer cell lines. The cytotoxic effects are often attributed to the ability of these compounds to interact with DNA or inhibit specific enzymes involved in cancer cell proliferation.

Study 1: Thiadiazine Derivatives Against Cancer Cells

A notable study published in the Turkish Journal of Chemistry investigated various thiadiazine derivatives' effects on different cancer cell lines (e.g., HCT116 and MCF7). The results showed that certain derivatives exhibited potent cytotoxicity, with IC50 values comparable to established chemotherapeutics. The study emphasized the need for further optimization of these compounds to enhance their selectivity and reduce side effects .

Study 2: Antimicrobial Activity Evaluation

Another research effort focused on evaluating the antimicrobial properties of synthesized thiadiazine derivatives against a panel of bacterial pathogens. The disc diffusion method was employed to assess antibacterial activity. Results indicated that some derivatives were particularly effective against Bacillus cereus and Staphylococcus aureus, suggesting their potential use as new antimicrobial agents .

Data Table: Summary of Biological Activities

Activity Type Target Organisms/Cells Efficacy Reference
AntibacterialBacillus cereusHigh
Staphylococcus aureusModerate
AnticancerHCT116IC50 = X µM
MCF7IC50 = Y µM

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, it prevents their activity, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is unique due to its specific combination of a pyridine ring fused with a thiadiazine ring and the presence of a chlorophenyl group. This unique structure contributes to its diverse chemical reactivity and broad range of applications in various scientific fields.

Biological Activity

The compound 4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide , also known as a pyrido-thiadiazine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its efficacy against various biological targets.

Synthesis

The synthesis of this compound typically involves cyclization reactions that yield the desired pyrido-thiadiazine structure. For instance, a common method includes the reaction of appropriate chlorophenyl derivatives with thioketones or isothiocyanates under acidic conditions. The resulting compounds are characterized using techniques such as NMR and IR spectroscopy to confirm their structures.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrido-thiadiazines exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • MCF-7 Cells : Compounds similar to 4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one showed IC50 values in the low micromolar range (e.g., IC50 = 0.57 μM) against MCF-7 breast cancer cells. This suggests potent anticancer activity which could be attributed to the compound's ability to induce apoptosis in cancer cells .
  • HepG2 Cells : Similar compounds also exhibited cytotoxicity against HepG2 liver cancer cells with IC50 values around 1.13 μM .

The mechanism behind the anticancer activity of these compounds may involve the inhibition of specific kinases or pathways associated with cell proliferation and survival. For instance, studies have indicated that pyrido-thiadiazine derivatives can inhibit diacylglycerol kinase (DGK), which plays a pivotal role in cell signaling pathways related to growth and survival .

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various pyrido-thiadiazine derivatives on human cancer cell lines. The results indicated that modifications on the phenyl ring significantly influenced the cytotoxic potency. The presence of electron-withdrawing groups (like chlorine) enhanced activity compared to electron-donating groups .

Case Study 2: Inhibition of Kinases

Another investigation focused on the inhibitory effects of these compounds on specific kinases involved in cancer progression. The results suggested that certain derivatives effectively inhibited JNK pathways, which are critical for regulating apoptosis and inflammation .

Comparative Data Table

Compound NameIC50 (μM)Cancer Cell LineMechanism of Action
4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one0.57MCF-7Apoptosis induction
Related Pyrido-Thiadiazine Derivative1.13HepG2Kinase inhibition

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